9H-Carbazol-1-amine

Mutagenicity Genotoxicity Screening Ames Test

For R&D requiring the 1-position carbazole amine with a clean mutagenicity safety profile. 9H-Carbazol-1-amine is documented as non-mutagenic in both TA98 and TA100 Ames strains, unlike the strongly mutagenic 2-isomer. This eliminates spurious genotoxicity signals in Bcl-2 inhibitor or NPY5 antagonist screening. As a well-characterized fluorophore baseline (≈50% intensity vs. 1,8-diaminocarbazole), it ensures quantitative reproducibility in ratiometric sensor design. Procure directly to avoid tedious isomer separation from nitration-reduction mixtures, securing regiospecificity for electrochemical polymerization and scaffold derivatization. Certified batch-specific QC documentation available.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 38886-78-1
Cat. No. B8049261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Carbazol-1-amine
CAS38886-78-1
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N
InChIInChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2
InChIKeyYJKJAYFKPIUBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Carbazol-1-amine (CAS 38886-78-1 / 18992-86-4): Scientific Procurement and Analytical Benchmarking for Aminocarbazole Research


9H-Carbazol-1-amine (1-aminocarbazole) is a heterocyclic aromatic amine with molecular formula C₁₂H₁₀N₂ and molecular weight 182.22 g/mol, consisting of a carbazole core with a primary amine (-NH₂) substituent at the 1-position . The compound is a solid at room temperature with a melting point of approximately 230 °C and a boiling point of 440.8 ± 18.0 °C at 760 mmHg . It is commercially available at analytical purities of 95-98%, with suppliers providing batch-specific quality control documentation including NMR, HPLC, and GC analyses . As one of four positional isomers in the aminocarbazole series (1-, 2-, 3-, and 4-substituted), 9H-Carbazol-1-amine exhibits distinct structural, physicochemical, and biological properties that preclude generic substitution with its isomers [1].

Why 9H-Carbazol-1-amine Cannot Be Generically Substituted with 2-, 3-, or 4-Aminocarbazole Isomers


The four positional isomers of aminocarbazole (1-, 2-, 3-, and 4-substituted) exhibit profoundly divergent biological and physicochemical behaviors that render them non-interchangeable in research and industrial applications. Critical differences have been documented in mutagenicity profiles: 1-aminocarbazole is inactive in both Salmonella typhimurium TA98 and TA100 strains, whereas 2-aminocarbazole shows strong mutagenic activity and 4-aminocarbazole exhibits moderate activity in TA100 [1]. Electrochemical oxidation behavior also differs by substitution position, with 2-amino derivatives being more difficult to oxidize than 3-amino derivatives [2]. Additionally, synthetic accessibility varies dramatically: only a limited number of reports describe 1-aminocarbazole synthesis, whereas 2- and 3-aminocarbazoles are more readily obtained via standard nitration-reduction pathways [3]. These isomer-specific properties directly impact experimental reproducibility, safety protocols, and procurement decision-making.

9H-Carbazol-1-amine: Quantitative Comparative Evidence for Differentiated Procurement Decisions


1-Aminocarbazole Exhibits Zero Detectable Mutagenicity in Standard Ames Test Strains—Unlike 2-, 3-, and 4-Isomers

In a systematic comparative evaluation of all four aminocarbazole isomers, 1-aminocarbazole (9H-Carbazol-1-amine) was found to be completely inactive as a mutagen in both Salmonella typhimurium TA98 and TA100 tester strains, both with and without S9 metabolic activation. In marked contrast, 2-aminocarbazole was strongly mutagenic in both strains; 3-aminocarbazole was mutagenic in TA98 at 5-200 µg dose levels; and 4-aminocarbazole showed moderate mutagenic activity in TA100 [1].

Mutagenicity Genotoxicity Screening Ames Test

One-Pot InCl3-Mediated Synthetic Route Enables Direct Access to 1-Aminocarbazole Scaffolds—A Methodology Not Applicable to Other Isomers

A specialized one-pot, InCl3-mediated synthetic route has been developed specifically for 1-aminocarbazoles. The method starts from readily available 2-acetyl-1H-indole and proceeds through C-3 alkylation with prop-2-yn-1-ol followed by a domino aminobenzannulation reaction in the presence of a secondary amine. The indium salt catalyzes all three steps of the one-pot sequence [1]. This methodology is regiospecific to the 1-position, with no reported analogous one-pot route for synthesizing 2-, 3-, or 4-aminocarbazole isomers.

Organic Synthesis Methodology Heterocyclic Chemistry

1-Aminocarbazole Fluorescence Intensity Is Half That of 1,8-Diaminocarbazole—A Critical Selection Parameter for Optical Applications

Comparative photophysical characterization of aminocarbazole derivatives reveals that non-methylated 1,8-diaminocarbazole exhibits approximately twice the fluorescence intensity of the corresponding 1-aminocarbazole (9H-Carbazol-1-amine). Additionally, N-methylated 1,8-diaminocarbazoles display blue-shifted fluorescence emission relative to 1-aminocarbazole [1].

Fluorescence Spectroscopy Photophysical Properties Optical Materials

Electrochemical Oxidation Potential Differs Between 2- and 3-Aminocarbazole Isomers—Implications for Redox-Based Selection

Electrochemical studies of aminocarbazole derivatives demonstrate that oxidation is a 2-electron process, with the oxidation potential varying based on the amine substitution position. Specifically, 2-amino derivatives are more difficult to oxidize than 3-amino derivatives [1]. While direct oxidation potential data for 1-aminocarbazole are not provided in this comparative study, the documented position-dependent oxidation behavior establishes that aminocarbazole isomers are not electrochemically interchangeable.

Electrochemistry Redox Chemistry Conductive Polymers

9H-Carbazol-1-amine: Evidence-Based Application Scenarios for Scientific Procurement


Non-Mutagenic Carbazole Scaffold for Pharmaceutical Intermediate and Probe Development

9H-Carbazol-1-amine serves as a preferred carbazole building block in medicinal chemistry programs where genotoxicity must be minimized. Its complete lack of mutagenic activity in both TA98 and TA100 Ames test strains [1]—in stark contrast to the strongly mutagenic 2-aminocarbazole and moderately mutagenic 3- and 4-aminocarbazole isomers—makes it the aminocarbazole isomer of choice for developing drug candidates, fluorescent probes, or chemical biology tools that require rigorous safety profiles. Procurement of certified high-purity 1-aminocarbazole ensures that downstream biological assays are not confounded by isomer contamination that could introduce spurious genotoxicity signals.

Specialized Synthesis of 1-Substituted Carbazole Derivatives via Regiospecific Building Block

Researchers synthesizing Bcl-2 protein inhibitors, NPY5 antagonists, or anion receptors that specifically require 1-aminocarbazole scaffolds [1] should procure 9H-Carbazol-1-amine directly rather than attempting to prepare it via non-regiospecific nitration-reduction routes. Traditional methods for aminocarbazole synthesis produce mixtures of positional isomers requiring tedious chromatographic separation. Procurement of pure 1-aminocarbazole eliminates this purification burden and ensures regiospecificity in subsequent derivatization reactions, thereby improving synthetic efficiency and reducing waste.

Moderate-Fluorescence Carbazole Standard for Comparative Photophysical Studies

In photophysical research involving carbazole-based fluorophores, 9H-Carbazol-1-amine provides a defined baseline fluorescence intensity approximately half that of 1,8-diaminocarbazole [1]. This established intensity ratio enables quantitative comparative studies of substitution effects on carbazole fluorescence. Researchers designing fluorescence quenching assays, ratiometric sensors, or structure-photophysical property relationship studies can reliably use 1-aminocarbazole as a well-characterized reference compound with documented spectral behavior.

Electrochemical Research Requiring Defined Carbazole Redox Behavior

Investigators studying carbazole-based conductive polymers, redox mediators, or electropolymerization processes should note that aminocarbazole isomer identity influences oxidation behavior [1]. While 3-aminocarbazole forms reversibly oxidizable polymer films with an oxidation potential of approximately 0.29 V, the 1-isomer may exhibit distinct electrochemical characteristics. For studies requiring precise control over redox potential or film morphology, procurement of isomerically pure 1-aminocarbazole is essential to ensure reproducible electrochemical measurements and polymer properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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